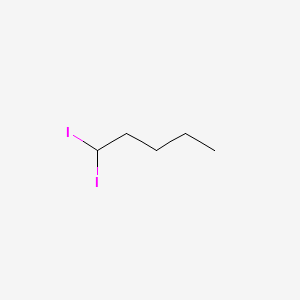
Pentane diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentane diiodide can be synthesized through the halogenation of pentane. One common method involves the reaction of pentane with iodine in the presence of a catalyst such as red phosphorus. The reaction typically occurs under reflux conditions to ensure complete halogenation. The general reaction is as follows:
C5H12+I2→C5H10I2+H2
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Pentane diiodide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Reduction Reactions: The compound can be reduced to pentane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in aqueous or alcoholic solutions.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Elimination: Alkenes such as pentene.
Reduction: Pentane.
Applications De Recherche Scientifique
Pentane diiodide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.
Material Science: Utilized in the preparation of specialized polymers and materials with unique properties.
Biological Studies: Employed in the study of halogenated compounds’ effects on biological systems.
Mécanisme D'action
The mechanism of action of pentane diiodide in chemical reactions involves the cleavage of the carbon-iodine bonds. In substitution reactions, nucleophiles attack the carbon atoms bonded to iodine, displacing the iodine atoms. In elimination reactions, bases abstract protons from the carbon atoms adjacent to the iodine, leading to the formation of double bonds. The molecular targets and pathways depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pentane dibromide (C5H10Br2)
- Pentane dichloride (C5H10Cl2)
- Hexane diiodide (C6H12I2)
Uniqueness
Pentane diiodide is unique due to the presence of iodine atoms, which are larger and more polarizable than bromine or chlorine atoms. This results in different reactivity and physical properties compared to its brominated or chlorinated counterparts. The larger size of iodine also influences the steric and electronic effects in reactions, making this compound a valuable compound in synthetic chemistry.
Propriétés
Numéro CAS |
66688-35-5 |
|---|---|
Formule moléculaire |
C5H10I2 |
Poids moléculaire |
323.94 g/mol |
Nom IUPAC |
1,1-diiodopentane |
InChI |
InChI=1S/C5H10I2/c1-2-3-4-5(6)7/h5H,2-4H2,1H3 |
Clé InChI |
QGZMPDWGZXYBQS-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















